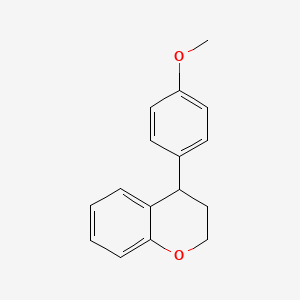![molecular formula C15H13ClO3S B14315835 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene CAS No. 110261-02-4](/img/structure/B14315835.png)
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene is an organic compound that features a benzene ring substituted with a chloro group and a sulfonyl group linked to a prop-2-en-1-yloxy moiety
準備方法
The synthesis of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:
Formation of the Benzene Derivative: The initial step involves the chlorination of benzene to form chlorobenzene.
Sulfonation: The chlorobenzene undergoes sulfonation to introduce the sulfonyl group.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene has several scientific research applications:
作用機序
The mechanism of action of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, while the prop-2-en-1-yl group can participate in nucleophilic attacks . These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical activities.
類似化合物との比較
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene can be compared with similar compounds such as:
- 1-Chloro-4-(2-chloropropan-2-yl)benzene
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
- 1-chloro-4-(prop-2-yn-1-yloxy)benzene
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the chloro, sulfonyl, and prop-2-en-1-yl groups in this compound makes it distinct and valuable for specific research and industrial purposes.
特性
CAS番号 |
110261-02-4 |
|---|---|
分子式 |
C15H13ClO3S |
分子量 |
308.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C15H13ClO3S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10H,1,11H2 |
InChIキー |
DONKEEJIPALTIF-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
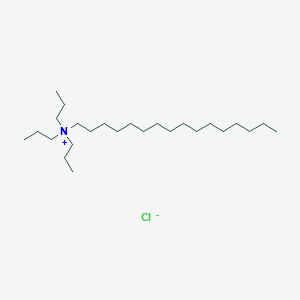
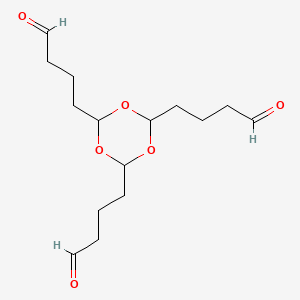

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)

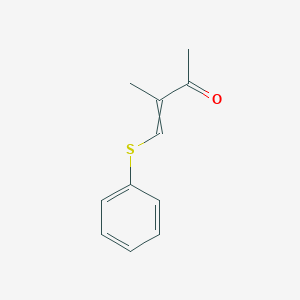
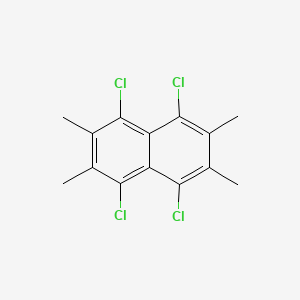
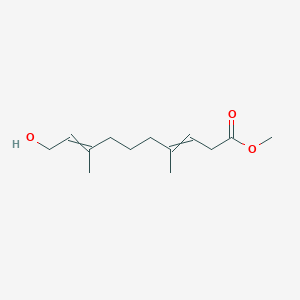
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
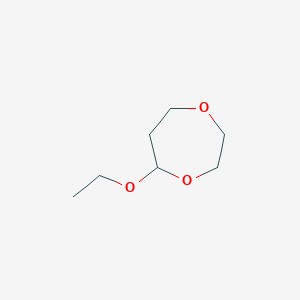

![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
